Cas no 82565-68-2 (Fmoc-Phe(4-I)-OH)

Fmoc-Phe(4-I)-OH structure
Fmoc-Phe(4-I)-OH structure
Nombre del producto:Fmoc-Phe(4-I)-OH
Número CAS:82565-68-2
MF:C24H20INO4
Megavatios:513.324378967285
MDL:MFCD00672340
CID:60461
PubChem ID:2761479

Fmoc-Phe(4-I)-OH Propiedades químicas y físicas

Nombre e identificación

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
    • N-(9-fluorenylmethoxycarbonyl)-3-(4-iodo-phenyl)-
    • Fmoc-(4-iodo)-Phe-OH
    • Fmoc-Phe(4-I)-OH
    • Fmoc-L-4-Iodophe
    • N-Fmoc-4-iodo-L-phenylalanine
    • Fmoc-4-Iodo-L-phenylalanine
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
    • Fmoc-4-Iodo-Phe-OH
    • Fmoc-L-4-Iodophenylalanine
    • Fmoc-p-iodo-Phe-OH
    • Fmoc-4-Iodo-phenylalanine
    • N-(9-Fluorenylmethoxycarbonyl)-3-(4-iodophenyl)-L-alanine
    • Fmoc-4'-iodo-L-Phe
    • Fmoc-L-Phe(4-I)-OH
    • Fmoc-L-Phe(4-I)
    • L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-iodo-
    • (2S)-2-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-3-(4-iodophenyl)propanoic acid
    • Fmoc-
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-iodo-L-phenylalanine (ACI)
    • (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(4-iodophenyl)propanoic acid
    • AM83379
    • DTXSID70375792
    • Fmoc-p-iodo-L-Phe-OH
    • Fmoc-L-4-iodophenylalanine (Fmoc-L-Phe(4-I)-OH)
    • EN300-3422139
    • CS-W014430
    • J-300414
    • AKOS007930320
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-iodophenyl)propanoic acid
    • AC-9915
    • (S)-Fmoc-2-amino-3-(4-iodophenyl)propionic acid
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid;N-Fmoc-4-iodo-L-phenylalanine
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid
    • Fmoc-Phe(4-I)-OH, >=97.0%
    • DS-15347
    • HY-W013714
    • Fmoc-L-Phe(4-I)-OH Fmoc-p-iodo-L-Phe-OH (S)-Fmoc-2-amino-3-(4-iodophenyl)propionic acid
    • SCHEMBL118297
    • AKOS015912059
    • A50201
    • 82565-68-2
    • A840373
    • MFCD00672340
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid
    • MDL: MFCD00672340
    • Renchi: 1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
    • Clave inchi: LXOXXTQKKRJNNB-QFIPXVFZSA-N
    • Sonrisas: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC(I)=CC=1

Atributos calculados

  • Calidad precisa: 513.0437g/mol
  • Carga superficial: 0
  • XLogP3: 5.3
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 7
  • Masa isotópica única: 513.0437g/mol
  • Masa isotópica única: 513.0437g/mol
  • Superficie del Polo topológico: 75.6Ų
  • Recuento de átomos pesados: 30
  • Complejidad: 584
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Bright yellow powder
  • Denso: 1.5770
  • Punto de fusión: 213-217 ºC
  • Punto de ebullición: 658.8℃ at 760 mmHg
  • Punto de inflamación: 352.2±31.5 °C
  • índice de refracción: 1.668
  • PSA: 75.63000
  • Logp: 5.21650
  • Rotación específica: -10 º (c=1 in DMF)
  • Sensibilidad: Light Sensitive
  • Disolución: Not determined

Fmoc-Phe(4-I)-OH Información de Seguridad

Fmoc-Phe(4-I)-OH Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-Phe(4-I)-OH PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-W014430-10g
Fmoc-Phe(4-I)-OH
82565-68-2 98.86%
10g
$87.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044320-25g
Fmoc-Phe(4-I)-OH
82565-68-2 98%
25g
¥760.00 2024-07-28
MedChemExpress
HY-W013714-5g
Fmoc-Phe(4-I)-OH
82565-68-2 99.63%
5g
¥154 2024-05-24
abcr
AB165654-100 g
Fmoc-L-4-iodophenylalanine; .
82565-68-2
100g
€1,164.40 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F94640-1g
Fmoc-Phe(4-I)-OH
82565-68-2
1g
¥76.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F94640-250mg
Fmoc-Phe(4-I)-OH
82565-68-2
250mg
¥46.0 2021-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F106000-1g
Fmoc-Phe(4-I)-OH
82565-68-2 97%
1g
¥67.90 2023-09-03
TRC
F860945-100mg
Fmoc-4-iodo-L-phenylalanine
82565-68-2
100mg
$64.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010375-5g
Fmoc-Phe(4-I)-OH
82565-68-2 97%
5g
¥198 2024-05-21
Apollo Scientific
OR14612-5g
4-Iodo-L-phenylalanine, N-FMOC protected
82565-68-2 98%
5g
£28.00 2025-02-19

Fmoc-Phe(4-I)-OH Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 0 °C → 23 °C; 16 h, 23 °C
Referencia
Expanding the scope of PNA-encoded libraries: divergent synthesis of libraries targeting cysteine, serine and metallo-proteases as well as tyrosine phosphatases
Debaene, Francois; et al, Tetrahedron, 2007, 63(28), 6577-6586

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
Acrylamide-based Pd-nanoparticle carriers as smart catalysts for the Suzuki-Miyaura cross-coupling of amino acids
Sabadasch, Viktor; et al, Synthesis, 2022, 54(14), 3180-3192

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  70 °C
1.2 Reagents: Iodine ,  Sodium iodate ;  3.5 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized; cooled
2.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ,  Water ;  30 min, cooled; 4 h, rt
2.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2, cooled
Referencia
Fast and versatile microwave-assisted intramolecular Heck reaction in peptide macrocyclization using microwave energy
Byk, Gerardo; et al, Biopolymers, 2006, 84(3), 274-282

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ,  Water ;  30 min, cooled; 4 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2, cooled
Referencia
Fast and versatile microwave-assisted intramolecular Heck reaction in peptide macrocyclization using microwave energy
Byk, Gerardo; et al, Biopolymers, 2006, 84(3), 274-282

Fmoc-Phe(4-I)-OH Raw materials

Fmoc-Phe(4-I)-OH Preparation Products

Fmoc-Phe(4-I)-OH Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82565-68-2)Fmoc-Phe(4-I)-OH
A840373
Pureza:99%
Cantidad:100g
Precio ($):302.0